2-(trifluoromethyl)-1H-pyrrole

Descripción

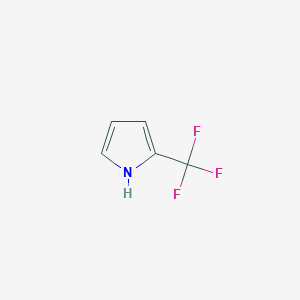

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4-2-1-3-9-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDHYYCFEMRCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448684 | |

| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67095-60-7 | |

| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl 1h Pyrrole

Classical Heterocyclic Synthesis Approaches

Traditional methods for pyrrole (B145914) synthesis, named after their developers in the late 19th century, rely on the cyclization of acyclic precursors. While foundational, these methods often require harsh conditions, which can limit their applicability for complex or sensitive substrates. researchgate.netrgmcet.edu.in However, modern adaptations continue to enhance their utility and scope, including for the synthesis of fluorinated analogues.

Modifications of Paal-Knorr Synthesis for Trifluoromethylated Pyrroles

The Paal-Knorr synthesis is a fundamental and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. rgmcet.edu.inwikipedia.orgyoutube.com The versatility of this reaction allows for the synthesis of a wide array of pyrrole derivatives, provided the corresponding 1,4-diketone is accessible. wikipedia.org

To generate 2-(trifluoromethyl)-1H-pyrrole, this method requires a 1,4-dicarbonyl precursor bearing a trifluoromethyl group at the appropriate position. The general strategy involves the reaction of a 1-(trifluoromethyl)-1,4-dione with an amine. The mechanism proceeds via the formation of an enamine intermediate after the initial condensation, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

While the traditional Paal-Knorr reaction often requires strong acids and high temperatures, numerous modifications have been developed to achieve milder reaction conditions. rgmcet.edu.in These include the use of various Lewis and Brønsted acid catalysts, as well as solvent-free and microwave-assisted procedures to improve yields and reduce reaction times. researchgate.netrgmcet.edu.inresearchgate.net For instance, catalysts based on scandium, iron, bismuth, and zinc have been shown to effectively promote the Paal-Knorr condensation under milder conditions. researchgate.netresearchgate.netorganic-chemistry.org

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sc(OTf)3 | Solvent-free, 1 mol% | High yields (89-98%), catalyst can be recovered and reused. | researchgate.net |

| FeCl3 | Aqueous media, catalytic amount | Mild conditions, economical, and environmentally friendly. | organic-chemistry.org |

| Bi(NO3)3 | Microwave-assisted or ultrasound | Rapid, efficient, and applicable to a wide range of substrates. | researchgate.net |

| Silica Sulfuric Acid | Solvent-free, room temperature | Reusable heterogeneous catalyst, easy product purification. | rgmcet.edu.in |

Knorr Pyrrole Synthesis Adaptations

The Knorr pyrrole synthesis is another classical method that typically involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an electron-withdrawing group alpha to a carbonyl. wikipedia.org The reaction is generally catalyzed by zinc in acetic acid and proceeds at room temperature. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are commonly generated in situ from the corresponding α-oximino-ketone via reduction with zinc dust. wikipedia.org

While the Knorr synthesis is highly effective for many substitution patterns, its application for producing α-trifluoromethylpyrroles, such as this compound, is problematic. Research has shown that while β-trifluoromethyl pyrroles can be readily obtained using this method, the procedure generally fails when aimed at preparing the α-isomers. tandfonline.com This limitation restricts the utility of the classical Knorr synthesis for accessing the target compound, directing researchers toward other synthetic strategies.

Contemporary Transition-Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. organic-chemistry.org These advanced methods have provided powerful new avenues for the construction of complex heterocyclic systems, including this compound.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a powerful tool for the formation of C-N and C-C bonds, making it highly suitable for the construction of heterocyclic rings. Palladium-catalyzed [4+1] annulation reactions have been developed for the "one-pot" synthesis of highly substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines. mdpi.com In these cascade reactions, an enamine is formed, followed by an intramolecular cyclization, with oxygen often serving as the terminal oxidant under mild conditions. mdpi.com The adaptation of such methods using appropriately trifluoromethylated precursors represents a viable, though less explored, strategy for synthesizing this compound. The versatility of palladium catalysis suggests that domino processes, such as a Sonogashira coupling followed by carbocyclization, could also be designed to construct the trifluoromethylated pyrrole core. rsc.org

Copper-Mediated Trifluoromethylation Strategies

Copper-mediated and -catalyzed reactions have become indispensable for introducing trifluoromethyl groups into organic molecules due to the low cost of copper and its high efficiency. nih.govresearchgate.net These strategies can be broadly categorized into two approaches for synthesizing trifluoromethylated pyrroles: the cyclization of precursors already containing a CF3 group, or the direct trifluoromethylation of a pre-formed pyrrole ring.

A recently developed and highly effective method involves the copper-mediated [3+2] cyclization of CF3-imidoyl sulfoxonium ylides with terminal alkynes. chemistryviews.org This reaction, catalyzed by copper(I) triflate (CuOTf) in acetonitrile at 80 °C, produces 5-trifluoromethylpyrroles (structurally equivalent to 2-trifluoromethylpyrroles) in moderate to high yields. chemistryviews.org The method demonstrates a broad substrate scope and good functional group tolerance, proceeding under relatively mild conditions. The proposed mechanism involves copper-carbene derived radical species. chemistryviews.org

| Reactant 1 (Ylide) | Reactant 2 (Alkyne) | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| CF3-imidoyl sulfoxonium ylides | Terminal alkynes | CuOTf | Acetonitrile (MeCN) | Moderate to High | chemistryviews.org |

Gold-Catalyzed Approaches to this compound

Gold catalysis has emerged as a powerful method for synthesizing complex molecules, particularly through the activation of alkynes and allenes toward nucleophilic attack. organic-chemistry.orgnih.gov Gold(I)-catalyzed cascade reactions can facilitate the modular synthesis of multi-substituted pyrroles via a formal [3+2] annulation. organic-chemistry.org These reactions often proceed through an autotandem catalysis mechanism, where a single gold catalyst performs multiple roles, such as forming a gold-acetylide intermediate followed by a gold-catalyzed 5-endo-dig cyclization and aromatization. organic-chemistry.orgacs.org

The application of this methodology to synthesize this compound would involve the reaction of a trifluoromethylated alkyne or another suitable precursor. For example, the gold-catalyzed cyclization of gem-difluorohomopropargylamines has been successfully used to access 3-fluoropyrroles, demonstrating the potential of gold catalysis in constructing fluorinated pyrrole rings. nih.gov By selecting starting materials that incorporate a trifluoromethyl group, these powerful cyclization strategies could be adapted to provide a direct and efficient route to this compound under mild reaction conditions.

Radical-Mediated Synthesis of this compound

Radical-mediated reactions have emerged as powerful tools for the formation of carbon-trifluoromethyl (C–CF3) bonds, offering mild reaction conditions and high functional group tolerance.

Visible-light photoredox catalysis provides an efficient and sustainable platform for generating trifluoromethyl radicals under mild conditions. This methodology typically involves a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process with a trifluoromethyl source to generate the reactive •CF3 radical.

The general mechanism involves the excitation of a photocatalyst, such as [Ru(bpy)3]2+ or an organic dye like Eosin Y, by visible light. acs.orgrsc.org The excited photocatalyst can then engage in an oxidative or reductive quenching cycle. In a common pathway, the excited catalyst reduces a trifluoromethylating agent (e.g., Umemoto's or Togni's reagents) to generate a trifluoromethyl radical. This highly electrophilic radical can then be trapped by a suitable pyrrole precursor or add directly to an existing pyrrole ring in a C–H functionalization reaction to form the desired this compound. acs.org This approach has been successfully applied to the trifluoromethylation of various heteroarenes. acs.org

Key components and conditions for photoredox-catalyzed trifluoromethylation are summarized in the table below.

| Component | Examples | Role in Reaction |

| Photocatalyst | Ru(bpy)32, [Ir(ppy)2(dtbbpy)]PF6, Eosin Y | Absorbs visible light and initiates electron transfer. acs.orgrsc.org |

| CF3 Source | Umemoto's reagent, Togni's reagents, CF3SO2Na | Acts as the precursor to the trifluoromethyl radical. acs.orgchemistryviews.org |

| Substrate | Pyrrole, substituted pyrroles, or acyclic precursors | The molecule undergoing trifluoromethylation. |

| Light Source | Blue LEDs, Compact Fluorescent Lamps (CFL) | Provides the energy for photocatalyst excitation. acs.org |

| Solvent | Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) | Solubilizes reactants and facilitates the reaction. |

This method is advantageous due to its mild, often room-temperature conditions and its compatibility with a wide range of functional groups, making it a versatile tool for late-stage trifluoromethylation. nih.gov

Radical annulation provides a powerful strategy for constructing the pyrrole ring itself while incorporating the trifluoromethyl group. These reactions typically involve the generation of a radical that adds to an unsaturated system (like an alkene or alkyne), followed by an intramolecular cyclization to form the heterocyclic ring.

One approach involves a trifluoromethylation-initiated radical oxidative annulation. chemistryviews.org In a process developed for synthesizing CF3-containing oxindoles, a copper catalyst is used to generate a •CF3 radical from a source like the Langlois reagent (CF3SO2Na). chemistryviews.org This radical adds to an electron-deficient alkene, and the resulting radical intermediate undergoes an intramolecular annulation to build the ring system. chemistryviews.org Similar strategies can be envisioned for the synthesis of this compound from appropriately designed acyclic precursors.

More recently, photocatalytic two-component annulation strategies have been developed that provide access to a diverse collection of saturated heterocycles, demonstrating the broad potential of this approach. escholarship.orgnih.gov These reactions are mediated by an iridium photocatalyst and a Brønsted acid, where a radical is generated, adds to an alkene, and subsequent oxidative radical-polar crossover leads to cyclization. escholarship.orgnih.gov The synthesis of a 2-trifluoromethyl-substituted tetrahydrofuran using this method highlights its potential for adaptation to other heterocyclic systems, including pyrroles. escholarship.orgnih.gov

A generalized scheme for this approach is presented below.

| Step | Description |

| 1. Radical Generation | A trifluoromethyl radical (•CF3) is generated from a suitable precursor, often using a photocatalyst or a transition metal. |

| 2. Intermolecular Addition | The •CF3 radical adds to the double or triple bond of an acyclic starting material. |

| 3. Intramolecular Cyclization | The resulting radical intermediate attacks another functional group within the molecule, leading to ring closure. |

| 4. Termination/Re-aromatization | The final step involves quenching the radical and, if necessary, oxidation to form the aromatic pyrrole ring. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of valuable heterocyclic compounds.

Conducting reactions without a solvent, or "neat," is a cornerstone of green chemistry. This approach minimizes volatile organic compound (VOC) emissions, simplifies purification procedures, and can lead to reduced reaction times and energy consumption. researchgate.net

The synthesis of various pyrrole derivatives has been successfully achieved under solvent-free conditions, often aided by techniques such as microwave irradiation or mechanochemistry (high-speed vibration milling). researchgate.netuctm.edu For instance, catalyst-free conjugate addition of pyrroles to β-Fluoro-β-nitrostyrenes has been shown to proceed efficiently under solvent-free conditions to form functionalized pyrroles. nih.gov Multi-component reactions, which build complex molecules in a single step, are particularly well-suited for solvent-free conditions and have been used to prepare multisubstituted pyrroles cleanly and efficiently. researchgate.netuctm.edu

While specific examples for the solvent-free synthesis of this compound are not extensively detailed in the literature, the successful application of these methods to other pyrrole systems strongly suggests their viability for this target molecule.

| Synthesis Type | Conventional Method | Solvent-Free Alternative |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation or high-speed vibration milling |

| Reaction Medium | Organic solvents (e.g., Toluene, THF, DCM) | None (neat reaction mixture) |

| Work-up | Liquid-liquid extraction, column chromatography | Simple filtration or recrystallization |

| Environmental Impact | Generation of solvent waste | Minimal waste generation |

Biocatalysis utilizes enzymes or whole microorganisms as catalysts for chemical transformations. This approach offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental friendliness, as enzymes are biodegradable and operate in aqueous media. nih.gov

The application of biocatalysis to the synthesis of organofluorine compounds is a growing field of interest. researchgate.net While the direct enzymatic synthesis of this compound is an emerging area, the potential is significant. Enzymes such as cytochrome P450 monooxygenases are known for their ability to perform challenging C-H activation and hydroxylation reactions, and engineered variants could potentially be developed for direct fluorination or trifluoromethylation. nih.gov Other enzyme classes, such as hydratases or reductases, could be used to prepare complex, chiral precursors for subsequent chemical conversion to the target pyrrole. nih.gov

The development of novel biosynthetic strategies that combine synthetic chemistry with natural metabolic pathways is a promising frontier. researchgate.net For example, the biocatalytic production of a fluorinated building block could be followed by a traditional chemical cyclization to form the pyrrole ring.

| Enzyme Class | Potential Application in Trifluoromethyl-Pyrrole Synthesis |

| Cytochrome P450s | Directed evolution for C-H trifluoromethylation of a pyrrole precursor. |

| Ketoreductases (KREDs) | Stereoselective reduction of a trifluoromethylated ketone to produce a chiral alcohol intermediate. nih.gov |

| Lipases | Resolution of racemic trifluoromethylated intermediates or catalysis of condensation reactions. |

| Fluorinases | (Hypothetical) Direct enzymatic incorporation of fluorine onto a precursor molecule. |

Although still in its infancy for this specific compound, biocatalysis represents a highly sustainable and powerful future direction for the synthesis of this compound and other complex organofluorine molecules.

Reactivity and Chemical Transformations of 2 Trifluoromethyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic π-system. However, the presence of a potent electron-withdrawing trifluoromethyl (CF₃) group at the C2 position significantly deactivates the ring, making these reactions more challenging compared to unsubstituted pyrrole. The regiochemical outcome of these substitutions is directed by both the activating effect of the ring nitrogen and the deactivating, meta-directing nature of the CF₃ group.

Nitration and Halogenation Patterns

The introduction of a nitro group onto the 2-(trifluoromethyl)-1H-pyrrole ring is a challenging transformation due to the acid-sensitive nature of the pyrrole nucleus, which is prone to polymerization under the harsh acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄). Milder nitrating agents, such as acetyl nitrate, are often employed for sensitive pyrroles to avoid degradation. For this compound, the electron-withdrawing CF₃ group decreases the nucleophilicity of the ring, requiring carefully optimized conditions. Electrophilic attack is predicted to occur at the C4 position. This is because the C5 position is strongly deactivated by the adjacent CF₃ group, and the alternative C3 position is less favored. The C4 position is meta to the trifluoromethyl group, thus being the least deactivated site for electrophilic attack.

Halogenation provides a clearer example of the substitution pattern. Bromination of a related compound, 2-aryl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, using bromine in the presence of an oxidant, occurs selectively at the C4 position. google.com This regioselectivity is consistent with the electronic effects at play: the strong deactivation at the adjacent C5 and C3 positions directs the incoming electrophile to the C4 position. It is expected that direct halogenation of this compound would follow the same pattern, yielding the 4-halo derivative.

| Reaction | Reagents & Conditions | Major Product | Observed/Predicted Regioselectivity |

|---|---|---|---|

| Nitration | Mild nitrating agents (e.g., Acetyl nitrate) | 4-Nitro-2-(trifluoromethyl)-1H-pyrrole | Predicted at C4 |

| Bromination | Br₂ with an oxidant | 4-Bromo-2-(trifluoromethyl)-1H-pyrrole | Observed at C4 in related systems google.com |

Acylation and Alkylation Reactions

Acylation of pyrroles is often achieved under mild conditions using methods like the Vilsmeier-Haack reaction, which avoids the use of strong Lewis acids that can cause polymerization. chemtube3d.comorganic-chemistry.org For this compound, the Vilsmeier-Haack formylation is anticipated to introduce a formyl group at the C4 or C5 position. While the C5 position is adjacent to the activating nitrogen, it is also strongly deactivated by the CF₃ group. Therefore, formylation might favor the C4 position, although competitive substitution at C5 is possible depending on the precise reaction conditions.

Friedel-Crafts alkylation of pyrroles with strong Lewis acids like AlCl₃ is generally unsuccessful due to polymerization. acs.org However, the reaction can be achieved with milder catalysts. Given the deactivating nature of the CF₃ group on this compound, Friedel-Crafts reactions are expected to be sluggish and require carefully chosen conditions to achieve substitution, likely at the C4 position.

Nucleophilic Reactions and Deprotonation Studies

The electron-withdrawing CF₃ group not only deactivates the pyrrole ring towards electrophiles but also enhances its acidity and susceptibility to nucleophilic attack.

Lithiation and Grignard Reagent Formation

Deprotonation of the N-H proton of pyrrole is readily achieved with strong bases. Subsequent deprotonation of a C-H bond (lithiation) typically requires a directed metalation strategy. In N-substituted pyrroles, lithiation generally occurs at the C2 position. For this compound, after initial N-deprotonation, a second deprotonation is expected to occur at the C5 position. This is directed by the nitrogen atom and is the most acidic remaining C-H bond due to the inductive effect of the adjacent CF₃ group. Studies on related N-aryl pyrroles have shown that a trifluoromethyl group can direct lithiation, although competition with other sites can occur. nih.gov The resulting C5-lithiated species is a valuable intermediate for introducing a variety of functional groups.

The formation of a Grignard reagent directly from a halogenated this compound, for instance, 5-bromo-2-(trifluoromethyl)-1H-pyrrole, would proceed through standard methods involving magnesium metal. The resulting organometallic compound would serve as a potent nucleophile for further synthetic transformations.

| Reaction | Reagent | Position of Metalation | Key Intermediate |

|---|---|---|---|

| Lithiation (C-H activation) | n-BuLi (2+ equiv.) | Predicted at C5 | 2-(Trifluoromethyl)-1H-pyrrol-5-yl lithium |

Nucleophilic Attack on the Pyrrole Ring

While pyrrole itself is generally resistant to nucleophilic aromatic substitution (SₙAr), the presence of the strongly electron-withdrawing CF₃ group can render the ring susceptible to such reactions, particularly if a good leaving group is present at an activated position. For a substrate like 4-halo-2-(trifluoromethyl)-1H-pyrrole, the CF₃ group can stabilize the negative charge in the Meisenheimer-like intermediate formed upon nucleophilic attack. This activation facilitates the displacement of the halide by a nucleophile.

Cycloaddition Reactions and Pericyclic Processes

The participation of pyrroles in cycloaddition reactions is limited by their aromatic character, which provides a thermodynamic barrier to reactions that disrupt the π-system. The electron-withdrawing CF₃ group further reduces the electron density of the pyrrole ring, diminishing its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

For this compound to act as a diene in a [4+2] cycloaddition, a highly reactive or electron-rich dienophile would be necessary, and forcing conditions such as high pressure or Lewis acid catalysis might be required to overcome the inherent low reactivity. ucla.edu The aromaticity of the pyrrole ring would need to be re-established in a subsequent step, for example, through an elimination reaction.

Conversely, the electron-deficient nature of the this compound double bonds could potentially allow it to act as a dipolarophile in [3+2] cycloaddition reactions with electron-rich 1,3-dipoles. However, there is limited specific literature documenting the participation of this compound itself in such cycloaddition reactions. Much of the existing research focuses on the synthesis of trifluoromethyl-substituted pyrroles via cycloaddition routes, rather than their use as starting materials in such transformations. researchgate.netresearchgate.net

Diels-Alder Type Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. rsc.org The reactivity of pyrroles in Diels-Alder reactions is often limited by their aromatic character. However, the introduction of electron-withdrawing groups on the pyrrole ring can modulate its reactivity, potentially allowing it to act as a diene or a dienophile.

In the case of this compound, the electron-withdrawing nature of the CF3 group reduces the electron density of the pyrrole ring, making it a less effective diene in normal-electron-demand Diels-Alder reactions. Conversely, this electronic feature could enhance its reactivity as a dienophile, particularly with electron-rich dienes.

Computational studies on related fluorinated compounds have shown that trifluoromethyl groups can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in accelerating Diels-Alder reactions where the fluorinated compound acts as the dienophile. rsc.org However, specific experimental data on the participation of this compound in Diels-Alder reactions is not extensively documented in the reviewed literature. The expected reactivity would be for the C4=C5 double bond to act as the dienophilic component in reactions with electron-rich dienes.

Table 1: Predicted Diels-Alder Reactivity of this compound

| Role of this compound | Expected Reactivity | Rationale |

|---|---|---|

| Diene | Low | The electron-withdrawing CF3 group deactivates the pyrrole ring, making it a poor diene for normal-electron-demand Diels-Alder reactions. |

| Dienophile | Enhanced (predicted) | The CF3 group lowers the LUMO energy, potentially increasing reactivity towards electron-rich dienes. |

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound, with its electron-deficient double bonds, is expected to be a competent dipolarophile.

The electron-withdrawing trifluoromethyl group is anticipated to activate the C4=C5 double bond of the pyrrole ring towards nucleophilic attack by the 1,3-dipole. Common 1,3-dipoles that could potentially react with this compound include azomethine ylides, nitrile oxides, and diazocompounds. nih.govccspublishing.org.cn

For instance, the reaction with an azomethine ylide would be expected to yield a trifluoromethyl-substituted pyrrolidine-fused bicyclic system. dntb.gov.uanih.gov The regioselectivity of such cycloadditions would be governed by the electronic and steric effects of both the pyrrole and the dipole. While the general reactivity of trifluoromethylated alkenes in 1,3-dipolar cycloadditions is established, specific examples involving this compound are not well-documented in the literature. The synthesis of trifluoromethyl-substituted pyrazolines and cyclopropanes has been achieved through the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane, highlighting the utility of trifluoromethylated building blocks in such reactions. rsc.org

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Potential Product |

|---|---|

| Azomethine Ylide | Trifluoromethyl-substituted dihydropyrrolo[3,4-b]pyrrole |

| Nitrile Oxide | Trifluoromethyl-substituted dihydropyrrolo[3,4-d]isoxazole |

Oxidation and Reduction Chemistry of the Pyrrole Nucleus

The electron-deficient nature of this compound also dictates its behavior in oxidation and reduction reactions.

Oxidation:

The oxidation of pyrroles can lead to a variety of products, including pyrrolinones and maleimides, or polymerization. researchgate.net The presence of the electron-withdrawing trifluoromethyl group makes the pyrrole ring less susceptible to oxidative degradation and polymerization compared to electron-rich pyrroles.

Oxidation with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) is expected to proceed with some degree of regioselectivity. nih.govmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netrsc.orgwikipedia.org The oxidation would likely occur at the C5 position, which is less sterically hindered and electronically influenced by the CF3 group, to initially form a hydroxylated intermediate that could then tautomerize to the corresponding pyrrolin-2-one. However, detailed experimental studies on the controlled oxidation of this compound are scarce.

Reduction:

The reduction of the pyrrole ring in this compound is facilitated by the electron-withdrawing trifluoromethyl group. This is in contrast to electron-rich pyrroles, which are generally resistant to reduction. beilstein-journals.org

Catalytic hydrogenation of the pyrrole ring is a plausible method to obtain the corresponding trifluoromethyl-substituted pyrrolidine. The conditions for such a transformation would likely involve a heterogeneous catalyst, such as palladium on carbon or platinum oxide, under a hydrogen atmosphere.

The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with a proton source, is a powerful method for the partial reduction of aromatic rings. wikipedia.org This method is particularly effective for electron-deficient aromatic systems. pu.ac.kenih.gov For this compound, a Birch reduction would be expected to yield the corresponding 2-trifluoromethyl-2,5-dihydropyrrole (a 3-pyrroline (B95000) derivative). The regioselectivity of the reduction is directed by the electron-withdrawing substituent. baranlab.org

Functionalization at the Trifluoromethyl Group

CF3 Group Transformations and Derivatizations

The trifluoromethyl group is generally considered to be chemically robust and resistant to many transformations. However, under certain conditions, it can be derivatized.

One of the most common transformations of a trifluoromethyl group on an aromatic ring is its hydrolysis to a carboxylic acid. rsc.org This reaction typically requires harsh conditions, such as treatment with strong acids or bases at elevated temperatures. For this compound, this transformation would yield pyrrole-2-carboxylic acid. The feasibility and conditions for this specific hydrolysis have not been extensively reported. Studies on other trifluoromethylated aromatic compounds suggest that this transformation is possible. nih.govresearchgate.netexlibrisgroup.com

Nucleophilic substitution of the fluorine atoms in the trifluoromethyl group is generally very difficult due to the strong C-F bonds. However, in some activated systems, such reactions can occur. For this compound, the electron-deficient nature of the pyrrole ring could potentially activate the trifluoromethyl group towards certain nucleophiles, although this reactivity is not well-established. stackexchange.comrsc.org

Spectroscopic Characterization Techniques in 2 Trifluoromethyl 1h Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-(trifluoromethyl)-1H-pyrrole, providing data on the ¹H, ¹³C, and ¹⁹F nuclei.

In the ¹H NMR spectrum of this compound, the protons on the pyrrole (B145914) ring exhibit distinct chemical shifts due to their unique electronic environments. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C2 position significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (deshielded) compared to unsubstituted pyrrole. researchgate.net The spectrum is expected to show three signals for the pyrrole ring protons and one for the N-H proton.

H5: This proton, adjacent to the nitrogen and furthest from the -CF₃ group, is expected to be the most downfield of the ring protons.

H3: This proton is adjacent to the -CF₃ group and experiences its strong deshielding effect.

H4: This proton is coupled to both H3 and H5 and typically appears at a higher field compared to H3 and H5.

N-H: The signal for the N-H proton is often broad and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 9.0 | broad singlet |

| H5 | ~6.9 | multiplet |

| H3 | ~6.5 | multiplet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound will show five distinct signals. The carbon atom directly bonded to the fluorine atoms (C2) and the carbon of the trifluoromethyl group itself will appear as quartets due to spin-spin coupling with the three fluorine atoms (¹JCF and ²JCF respectively). rsc.orgresearchgate.net

C2: This carbon is directly attached to the -CF₃ group and its signal is split into a quartet with a large coupling constant (²JCF) of approximately 30-40 Hz. researchgate.net

CF₃: The carbon of the trifluoromethyl group exhibits a strong one-bond coupling to the three fluorine atoms (¹JCF), resulting in a quartet with a very large coupling constant, typically in the range of 270-290 Hz. nih.gov

C5, C3, C4: These carbons of the pyrrole ring will appear as singlets in a proton-decoupled spectrum, with their chemical shifts influenced by the electron-withdrawing substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C5 | ~120 | singlet | - |

| C2 | ~125 | quartet (q) | ²JCF ≈ 35 |

| CF₃ | ~123 | quartet (q) | ¹JCF ≈ 280 |

| C3 | ~112 | singlet | - |

¹⁹F NMR is a highly sensitive and powerful technique for characterizing fluorine-containing compounds. wikipedia.orgaiinmr.com Since ¹⁹F has 100% natural abundance and a spin of ½, it provides clean and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, assuming proton decoupling. The chemical shift of the -CF₃ group in such aromatic heterocyclic systems typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.org The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atoms. biophysics.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other. For this compound, COSY would show cross-peaks between H3 and H4, and between H4 and H5, confirming their connectivity within the pyrrole ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.orgnih.gov It is highly sensitive and allows for the unambiguous assignment of the protonated carbons. columbia.edu Cross-peaks would be observed between H3 and C3, H4 and C4, and H5 and C5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). ceitec.cz This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include the N-H proton to C2 and C5, and the ring protons (H3, H4, H5) to other carbons in the ring, including the C2 carbon bearing the trifluoromethyl group.

Table 3: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H3 ↔ H4, H4 ↔ H5 | Connectivity of ring protons |

| HSQC | ¹H - ¹³C (¹J) | H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 | Direct C-H attachments |

| HMBC | ¹H - ¹³C (²J, ³J) | N-H ↔ C2, C5; H3 ↔ C2, C4, C5; H5 ↔ C3, C4 | Full molecular framework and substituent position |

Infrared (IR) and Raman Spectroscopy Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in this compound give rise to characteristic absorption bands.

N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C-N Ring Stretching: These vibrations occur in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-F Stretches: The most intense and characteristic bands in the IR spectrum will be due to the C-F stretching modes of the trifluoromethyl group. These are typically very strong absorptions found in the 1100-1350 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=C ring stretch | 1500 - 1600 | Medium |

| C-N ring stretch | 1400 - 1500 | Medium |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

Molecular Ion (M⁺): In electron ionization (EI) MS, this compound is expected to show a clear molecular ion peak corresponding to its molecular weight.

Fragmentation Pathways: The fragmentation of 2-substituted pyrroles is heavily influenced by the nature of the substituent. nih.gov For this compound, a primary and highly characteristic fragmentation pathway would involve the loss of the trifluoromethyl radical (•CF₃) to form a stable cation. Another likely fragmentation is the loss of hydrogen fluoride (HF). Cleavage of the pyrrole ring itself can also occur, leading to smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula of C₅H₄F₃N. rsc.org

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrole |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions, which collectively determine the solid-state properties of a compound. In the study of this compound and its derivatives, X-ray crystallography offers critical insights into the influence of the trifluoromethyl group on the molecular geometry and crystal packing.

The single-crystal X-ray diffraction analysis of methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate revealed detailed information about its crystal system, space group, and unit cell dimensions. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The presence of the electron-withdrawing trifluoromethyl and methyl carboxylate groups significantly influences the electronic distribution and geometry of the pyrrole ring.

The precise bond lengths and angles within the molecule, as determined by X-ray diffraction, confirm the aromatic character of the pyrrole ring. The carbon-carbon and carbon-nitrogen bond lengths within the heterocyclic ring are intermediate between those of single and double bonds. The trifluoromethyl group exhibits the expected tetrahedral geometry, with C-F bond lengths and F-C-F bond angles consistent with those observed in other trifluoromethylated organic compounds.

The detailed structural parameters obtained from X-ray crystallography are fundamental for understanding the physicochemical properties of this compound derivatives. This information is also crucial for computational studies, such as density functional theory (DFT) calculations, which can provide deeper insights into the electronic structure and reactivity of these molecules.

Table 1: Crystallographic Data for Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

| Parameter | Value |

| Chemical Formula | C₇H₆F₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3688(4) |

| b (Å) | 10.6836(3) |

| c (Å) | 14.4518(5) |

| α (°) | 90 |

| β (°) | 112.5320(10) |

| γ (°) | 90 |

| Volume (ų) | 1621.32(9) |

| Z | 8 |

| Temperature (K) | 170 |

Theoretical and Computational Studies on 2 Trifluoromethyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of 2-(trifluoromethyl)-1H-pyrrole, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has been a primary tool for studying the electronic properties of pyrrole (B145914) derivatives. For a closely related compound, 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, calculations using the B3LYP functional with a 6-31G* basis set have been performed to determine its structural and vibrational properties. longdom.org These studies indicate that the introduction of a trifluoromethyl group significantly influences the electron distribution within the pyrrole ring. The strong electron-withdrawing nature of the CF3 group is expected to decrease the electron density on the pyrrole ring, affecting its aromaticity and reactivity. The calculated dipole moment for this related molecule suggests a significant alteration in charge distribution compared to unsubstituted pyrrole. longdom.org

While specific DFT calculations for this compound are not extensively documented in publicly available literature, the findings from its derivatives suggest that the trifluoromethyl group would lead to a notable polarization of the molecule.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous framework for studying molecular electronic structures. In the context of the formation of this compound, ab initio calculations have been employed to investigate the mechanism of trifluoromethylation of pyrrole. researchgate.net These studies often utilize basis sets such as 6-311+G(d,p) to accurately describe the electronic structure of both the ground and transition states. The choice of a suitable basis set is crucial for obtaining reliable results, with larger basis sets that include polarization and diffuse functions generally providing more accurate descriptions of the electronic properties, especially for molecules containing highly electronegative atoms like fluorine.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For pyrrole and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring. The introduction of the electron-withdrawing trifluoromethyl group is anticipated to lower the energy of both the HOMO and LUMO of this compound compared to the parent pyrrole. This lowering of the HOMO energy would make the molecule less susceptible to electrophilic attack, a characteristic reaction of pyrroles.

The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. Computational studies on related trifluoromethylated pyrrole derivatives can provide an estimation of these values.

Table 1: Calculated Frontier Orbital Energies for a Related Pyrrole Derivative

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone | B3LYP/6-31G* | Data not available | Data not available | Data not available |

Conformational Analysis and Tautomerism

The conformational flexibility of this compound primarily involves the rotation of the trifluoromethyl group around the C-C bond. Computational studies can determine the rotational barrier and identify the most stable conformation. It is generally expected that the staggered conformations would be energetically favored over the eclipsed conformations to minimize steric hindrance between the fluorine atoms and the hydrogen atom on the adjacent carbon of the pyrrole ring.

Tautomerism in this compound could potentially involve the migration of the proton from the nitrogen atom to one of the carbon atoms of the pyrrole ring, or to a fluorine atom of the trifluoromethyl group, though the latter is highly unlikely. The most plausible tautomeric equilibrium would be between this compound and 5-(trifluoromethyl)-1H-pyrrole, arising from a longdom.orgresearchgate.net-proton shift. Quantum chemical calculations can predict the relative stabilities of these tautomers. Given the electronic effects of the trifluoromethyl group, it is anticipated that the 2-substituted isomer is the more stable tautomer.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. The formation of this compound through the trifluoromethylation of pyrrole has been the subject of theoretical investigation.

A study on the trifluoromethylation of pyrrole using Umemoto's reagent has provided detailed insights into the reaction mechanism through ab initio and DFT calculations. researchgate.net The reaction is proposed to proceed via a backside nucleophilic attack of the pyrrole on the trifluoromethyl group of the reagent.

The transition state for this reaction has been characterized using methods such as MP2/6-311+G(d,p) and M06-2X/6-311+G(d,p). The calculated energy barriers for the reaction provide crucial information about the reaction kinetics.

Table 2: Calculated Activation Energies for the Trifluoromethylation of Pyrrole

| Method/Basis Set | Reaction Pathway | Activation Energy (kJ/mol) |

| CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) | Backside attack | 135.9 |

| CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) | Frontside attack | 192.3 |

| MP2/6-311+G(d,p)//M06-2X/6-31+G(d,p) | Backside attack | 131.9 |

| MP2/6-311+G(d,p)//M06-2X/6-31+G(d,p) | Frontside attack | 188.2 |

These computational results strongly suggest that the trifluoromethylation of pyrrole to form this compound proceeds preferentially through a backside attack mechanism, as it has a significantly lower activation energy barrier. researchgate.net

Energy Profiles and Reaction Pathways

Understanding the energy profiles of reactions involving this compound is fundamental to predicting its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to model reaction mechanisms, identify transition states, and calculate activation energies, thereby mapping out the most probable reaction pathways.

While comprehensive studies on the reaction pathways of this compound are not extensively documented, insights can be drawn from related computational investigations on the functionalization of the pyrrole core. For instance, the functionalization of this compound often relies on processes like lithiation or electrophilic substitution. researchgate.net Theoretical models can predict the regioselectivity of these reactions. The trifluoromethyl group's strong inductive effect deactivates the pyrrole ring towards electrophilic attack and directs substitution patterns. Calculations of the energy barriers for electrophilic attack at different positions on the ring can elucidate why certain isomers are favored.

One relevant study on the formation of a related compound, 2-(trifluoroacetyl)pyrrole, through the trifluoroacetylation of pyrrole, provides a glimpse into the energetics of reactions involving trifluoromethyl groups and pyrrole rings. Although this is a formation reaction rather than a reaction of this compound itself, the mechanistic insights are valuable. The study identified intermediates and transition states, suggesting a complex mechanism that could be influenced by reaction conditions. researchgate.net Such computational analyses are vital for optimizing synthetic routes and minimizing the formation of undesired byproducts often described as "black tar" in these reactions. researchgate.net

Future computational work would be beneficial to map the potential energy surfaces for key reactions of this compound, such as nitration, halogenation, and sulfonation. These studies would involve calculating the energies of reactants, intermediates, transition states, and products, providing quantitative data on the reaction thermodynamics and kinetics.

Table 1: Hypothetical Energy Data for Electrophilic Substitution on this compound This table is illustrative, as specific computational data for these reactions were not found in the provided search results. It demonstrates the type of data that would be generated from such a study.

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| C3 | -5.2 | 15.8 |

| C4 | -2.1 | 20.1 |

| C5 | -4.8 | 17.5 |

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can then be used to interpret and validate experimental data. Methods like DFT can accurately calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

For this compound, theoretical calculations can predict its ¹H, ¹³C, and ¹⁹F NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Such calculations would predict distinct chemical shifts for the protons at the C3, C4, and C5 positions, reflecting the anisotropic and electronic effects of the CF₃ group. Similarly, predicted ¹³C spectra would show the deshielding effect of the trifluoromethyl group on the C2 carbon. Comparing these predicted spectra with experimentally obtained data is a critical step in structural confirmation. A computational study on related fluoromethylated pyrrole derivatives demonstrated good agreement between theoretical NMR chemical shifts (calculated using the B3LYP/6-311++G** approach) and experimental values, lending confidence to the reliability of these predictive methods. researchgate.net

Vibrational spectroscopy is another area where computation provides valuable insights. Theoretical calculations can determine the harmonic frequencies of the molecule's vibrational modes, which correspond to the peaks in its IR and Raman spectra. These calculations aid in the assignment of complex experimental spectra. For this compound, key predicted vibrations would include the N-H stretch, C-H stretches of the pyrrole ring, ring stretching modes, and the characteristic, strong C-F stretching vibrations of the trifluoromethyl group. While experimental IR data is available for many pyrrole derivatives, detailed computational validation specifically for this compound is not readily found in the literature. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound This table is a template for the type of data that would be generated from a comparative computational and experimental study. Specific predicted and validated data for this compound were not available in the search results.

| Spectrum Type | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | δ (H3) | Data not available | Data not available |

| ¹H NMR | δ (H4) | Data not available | Data not available |

| ¹H NMR | δ (H5) | Data not available | Data not available |

| ¹³C NMR | δ (C2) | Data not available | Data not available |

| ¹⁹F NMR | δ (CF₃) | Data not available | Data not available |

| IR | ν (N-H) | Data not available | Data not available |

| IR | ν (C-F) | Data not available | Data not available |

Derivatives and Analogues of 2 Trifluoromethyl 1h Pyrrole

Synthesis and Reactivity of Substituted 2-(trifluoromethyl)-1H-pyrroles

The functionalization of 2-(trifluoromethyl)-1H-pyrrole is a key area of investigation, aiming to produce a variety of substituted derivatives that can serve as versatile building blocks in organic synthesis. The reactivity of the pyrrole (B145914) ring is significantly influenced by the strongly electron-withdrawing CF3 group, which deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions.

Regioselective Functionalization Strategies

The regioselective introduction of functional groups onto the this compound core is crucial for the synthesis of well-defined isomers. Both electrophilic substitution and directed metallation-based approaches have been successfully employed to achieve high regioselectivity.

Electrophilic substitution reactions on the unprotected this compound tend to occur at the C5 position, which is the most activated position due to the influence of the nitrogen atom and the deactivating effect of the CF3 group at C2. However, direct electrophilic substitution can sometimes lead to mixtures of isomers or require harsh reaction conditions.

A more controlled and versatile approach to regioselective functionalization is through directed lithiation. The deprotonation of the pyrrole ring can be achieved using strong bases, and the position of lithiation can be controlled by the choice of the N-protecting group and the reaction conditions. For instance, N-protected 2-(trifluoromethyl)-1H-pyrroles can be selectively lithiated at the C5 or C3 positions, allowing for the subsequent introduction of a wide range of electrophiles. researchgate.net This strategy has been instrumental in the preparation of mono- and disubstituted derivatives, including sulfonyl halides, carboxylic acids, aldehydes, and nitriles. researchgate.net

A summary of regioselective functionalization reactions of this compound is presented in the table below.

| Starting Material | Reagents and Conditions | Position of Functionalization | Functional Group Introduced | Product | Reference |

| This compound | 1. n-BuLi, THF, -78 °C; 2. Electrophile (E+) | C5 | E | 5-E-2-(trifluoromethyl)-1H-pyrrole | researchgate.net |

| N-Protected this compound | 1. s-BuLi, TMEDA, THF, -78 °C; 2. E+ | C3 | E | 3-E-N-Protected-2-(trifluoromethyl)-1H-pyrrole | researchgate.net |

| This compound | Electrophilic Reagent (e.g., NBS, NIS) | C5 | Halogen | 5-Halo-2-(trifluoromethyl)-1H-pyrrole | d-nb.info |

Synthesis of Poly-substituted Analogues

The synthesis of poly-substituted this compound analogues often requires a multi-step approach, combining regioselective functionalization strategies with subsequent modifications. For instance, a halogenated this compound can serve as a versatile intermediate for the introduction of additional substituents via cross-coupling reactions.

Furthermore, cycloaddition reactions provide a powerful tool for the construction of highly substituted pyrrole rings from acyclic precursors. While not starting directly from this compound, tandem annulation reactions of 2-trifluoromethyl-1,3-enynes with primary amines have been developed to afford trifluoromethyl-substituted 3-pyrrolines, which can be further oxidized to the corresponding pyrroles. d-nb.info This methodology allows for the introduction of a variety of substituents on the pyrrole ring. d-nb.info

The following table summarizes a selection of methods for the synthesis of poly-substituted this compound analogues.

| Method | Starting Materials | Key Reagents/Catalysts | Substituent Pattern | Reference |

| Sequential Functionalization | Mono-substituted this compound | Organometallic reagents, Electrophiles | Di- and tri-substituted | researchgate.net |

| Tandem Annulation/Oxidation | 2-trifluoromethyl-1,3-enynes, Primary amines | Ag(I) or Cu(I) catalysts, Oxidizing agent (e.g., NBS, NIS) | Fully substituted | d-nb.info |

| [3+2] Cycloaddition | 2-trifluoromethyl-1,3-conjugated enynes, 2,2,2-trifluorodiazoethane | Solvent-controlled (DCE or DMAc) | Bis(trifluoromethyl)-substituted | rsc.org |

Annulated Systems Incorporating this compound

The fusion of the this compound ring with other heterocyclic systems gives rise to annulated structures with unique electronic and steric properties. These fused heterocycles are of interest in medicinal chemistry and materials science.

Pyrrolo-Fused Heterocycles

The synthesis of pyrrolo-fused heterocycles, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,1-f] d-nb.infosrce.hrdntb.gov.uatriazines, has been extensively studied due to their biological activities. srce.hrnih.gov While the direct use of this compound as a starting material for the synthesis of these fused systems is not extensively documented in the reviewed literature, the functionalized derivatives of this compound, such as those bearing amino or carbonyl groups, are potential precursors for such annulation reactions.

For example, the synthesis of pyrrolo[2,3-d]pyrimidines often involves the condensation of a 2-amino-3-cyanopyrrole with a one-carbon synthon. srce.hr A suitably substituted this compound could, in principle, be elaborated into the necessary precursor for this type of cyclization.

Oligomeric and Polymeric Derivatives

The development of oligomeric and polymeric materials derived from this compound is an emerging area of research. The incorporation of the trifluoromethyl group into a polypyrrole backbone is expected to modify the polymer's electronic properties, solubility, and stability.

Research into the synthesis of oligomers and polymers specifically from this compound is limited in the currently available literature. The polymerization of pyrrole and its other derivatives is well-established, typically proceeding via oxidative chemical or electrochemical methods. mdpi.comfrontiersin.org The electron-withdrawing nature of the trifluoromethyl group in this compound is anticipated to increase the oxidation potential of the monomer, making polymerization more challenging compared to unsubstituted pyrrole.

Despite the synthetic challenges, the resulting fluorinated polypyrroles could exhibit interesting properties. Fluorinated polymers are known for their high thermal and chemical stability, as well as unique surface properties. nih.govpageplace.de A polymer derived from this compound would combine the conductive properties of polypyrrole with the characteristics imparted by the fluorine atoms.

Future research in this area may focus on optimizing the polymerization conditions for this compound and its derivatives, as well as characterizing the properties of the resulting oligomeric and polymeric materials.

Applications of 2 Trifluoromethyl 1h Pyrrole in Advanced Chemical Fields

Medicinal Chemistry and Drug Discovery Platforms

The pyrrole (B145914) nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a trifluoromethyl group at the 2-position of the pyrrole ring has been shown to be a valuable modification, enhancing the potential of the resulting derivatives as therapeutic agents.

2-(trifluoromethyl)-1H-pyrrole serves as a fundamental building block for the synthesis of more complex bioactive molecules. Its rigid structure and the presence of the electron-withdrawing trifluoromethyl group make it an attractive scaffold for the design of new pharmacophores. A number of pyrrole derivatives containing the trifluoromethyl moiety have been synthesized and evaluated for their biological activities, particularly in the realms of antimicrobial and anticancer research.

For instance, a series of dihydropyrrol-2-one derivatives, each containing two trifluoromethyl groups, were synthesized and demonstrated notable antibacterial and antifungal activities. researchgate.net These compounds were particularly effective against Staphylococcus aureus, a significant opportunistic pathogen. researchgate.net The general structure of these bioactive scaffolds often involves substitutions at various positions of the pyrrole ring, indicating that the this compound core can be readily functionalized to optimize biological activity. The versatility of the pyrrole structure allows for the introduction of various functional groups to fine-tune the biological properties of the resulting molecules. researchgate.net

Table 1: Examples of Bioactive Compounds Derived from a Trifluoromethylated Pyrrole Scaffold This table is for illustrative purposes and the compounds listed are derivatives of a trifluoromethylated pyrrole core, not necessarily direct derivatives of this compound itself, but highlight the importance of the trifluoromethyl-pyrrole pharmacophore.

| Compound Class | Target Activity | Key Structural Features |

| Dihydropyrrol-2-ones | Antibacterial, Antifungal | Contains two trifluoromethyl groups |

| Pyrrolo[2,1-f] researchgate.netscispace.comnih.govtriazines | Kinase Inhibition (Met) | Fused heterocyclic system |

| Pyrrolidine derivatives | Various | Saturated pyrrole ring with a trifluoromethyl group |

The trifluoromethyl group exerts a profound influence on the biological activity of molecules. Its high electronegativity and steric bulk can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. The strategic incorporation of a trifluoromethyl group into a pyrrole-based molecule can lead to several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body, leading to improved efficacy.

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes and reach its biological target. This is a crucial factor for the bioavailability of a drug.

Modulation of Binding Affinity: The electronic and steric properties of the trifluoromethyl group can influence how a molecule interacts with its target protein. It can participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, which can enhance binding affinity and selectivity. The electronegativity and steric effects of the trifluoromethyl group are pivotal in modulating the interactions between the molecule and its biological targets, which can augment its antimicrobial activity. researchgate.net

Research on various bioactive molecules has consistently highlighted the pivotal role of the trifluoromethyl group in enhancing biological activity, underscoring its significance in the development of next-generation therapeutic agents. researchgate.net

Target-oriented synthesis aims to create complex molecules with a specific biological target in mind. This compound and its derivatives are valuable precursors in the synthesis of such targeted drug candidates. A notable example is the synthesis of fluorinated proline analogues. Proline and its derivatives are important components of many peptides and proteins, and their fluorinated counterparts are of great interest for their potential to modulate peptide conformation and stability.

The synthesis of trans-4-trifluoromethyl-l-proline, a key building block for the SARS-CoV-2 main protease inhibitor clinical candidate ibuzatrelvir, highlights the utility of trifluoromethylated pyrrole-related structures. nih.gov While the synthesis starts from a different precursor, it proceeds through a 4-(trifluoromethyl)-2,5-dihydro-1H-pyrrole intermediate, demonstrating the importance of this structural motif in accessing complex and medicinally relevant targets. nih.gov The functionalization of this compound to produce advanced fluorinated building blocks, including all isomeric 2-(trifluoromethyl)prolines, has been reported, showcasing its role as a versatile platform in drug discovery.

Materials Science and Functional Polymers

The unique electronic properties of the pyrrole ring have led to its extensive use in the field of materials science, particularly in the development of conducting polymers and other functional materials. The introduction of a trifluoromethyl group can further tune these properties.

While polypyrrole is a well-known conducting polymer, the specific use of this compound as a monomer for optoelectronic materials is not extensively documented in the reviewed literature. Theoretical studies on polypyrrole derivatives suggest that substitution on the pyrrole ring can significantly affect the electronic states and, consequently, the opto-electronic properties of the resulting polymers. scispace.com The introduction of an electron-withdrawing group like trifluoromethyl would be expected to lower both the HOMO and LUMO energy levels of the polymer, potentially impacting its conductivity and optical properties. However, specific experimental data on polymers derived exclusively from this compound for optoelectronic applications were not found in the surveyed sources.

The pyrrole scaffold is a component of various fluorescent dyes and probes. The photophysical properties of these molecules can be tuned by chemical modification. The incorporation of a trifluoromethyl group can, in principle, influence the fluorescence quantum yield and photostability of a dye. However, a specific search of the literature did not yield examples where this compound is explicitly used as a primary building block for the synthesis of fluorescent probes or dyes. The existing research on pyrrole-based fluorescent materials tends to focus on more complex, multi-aromatic systems. rsc.org

Agrochemicals and Crop Protection Research

The pyrrole ring is a prominent structural motif in a number of commercial pesticides, and the addition of a trifluoromethyl group is a well-established strategy for enhancing biological activity. Research into derivatives of this compound has led to the discovery of compounds with significant fungicidal and insecticidal properties.

Derivatives of 2-aryl-pyrroles containing a trifluoromethyl group have shown considerable promise as insecticidal and acaricidal agents. The structure-activity relationship often indicates that modifications to the pyrrole ring, such as the introduction of different functional groups, can tune the potency and spectrum of activity. For example, certain 2-aryl-5-(trifluoromethyl)pyrrole derivatives have demonstrated excellent efficacy against various pests. In some cases, the insecticidal activities of these experimental compounds have been found to be comparable to or even superior to commercial standards like Chlorfenapyr.

One study synthesized a series of [4-bromo-2-(4-chlorophenyl)-3-cyano-5-(trifluoromethyl)pyrrol-1-yl]methyl esters and evaluated their acaricidal activity against the spider mite (Tetranychus cinnabarinus). The results, summarized in the table below, highlight the high efficacy of these compounds.

| Compound ID | Substituent (R) of Ester | LC50 (mg/L) vs. Tetranychus cinnabarinus |

| IVg | 3-methylbutanoate | 0.54 |

| IVh | 2,2-dimethylpropanoate | 0.81 |

| IVi | 3,3-dimethylbutanoate | 0.77 |

| IVk | cyclopentanecarboxylate | 0.85 |

| Chlorfenapyr | (Reference) | 1.43 |

The data indicates that compound IVg , [4-bromo-2-(4-chlorophenyl)-3-cyano-5-(trifluoromethyl)pyrrol-1-yl]methyl 3-methylbutanoate, exhibited acaricidal activity approximately 2.65 times higher than that of Chlorfenapyr, demonstrating the potential of this class of compounds in crop protection.

Furthermore, other research has explored different pyrrole carboxamides and carboxylates. Two series of 2-phenylpyrroles, 3-bromo-5-(4-chlorophenyl)-4-cyanopyrrole-2-carboxamides and their corresponding carboxylates, were synthesized and tested for insecticidal activity. The carboxylate derivatives, in particular, showed moderate larvicidal activity against the oriental armyworm, and some also possessed good acaricidal activity, marking them as potential lead compounds for new pesticide development. researchgate.net

Catalysis and Ligand Design

The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive building block for the design of specialized ligands for asymmetric catalysis. The electron-withdrawing nature of the -CF3 group can influence the coordination properties of the pyrrole ring or adjacent donor atoms, thereby affecting the catalytic activity and stereoselectivity of the resulting metal complexes.

While the direct use of this compound as a ligand is not extensively documented, its functionalized derivatives serve as key intermediates for more complex ligand structures. For instance, the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its esters has been reported. digitellinc.com These carboxylic acid derivatives are versatile synthons that can be elaborated into various chiral ligands, such as phosphines, oxazolines, or amides, which are widely used in asymmetric catalysis. digitellinc.com

The synthesis of enantiopure ligands is crucial for effective asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. Derivatives of this compound offer a promising scaffold for creating new chiral ligands. The general approach involves coupling a functionalized pyrrole derivative, such as the aforementioned 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, with a known chiral auxiliary. digitellinc.com

A prominent class of ligands in asymmetric catalysis is pyridine-oxazolines (PyOx). While direct synthesis from this compound is not shown, the value of the trifluoromethyl group is demonstrated in analogous structures. For example, the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been synthesized and used as a highly active and enantioselective catalyst in the palladium-catalyzed addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov The presence of the trifluoromethyl group on the pyridine (B92270) ring is crucial for the ligand's electronic properties and, consequently, its catalytic performance. nih.gov This highlights the potential of incorporating a trifluoromethyl-pyrrole moiety into similar ligand frameworks to achieve high levels of stereocontrol.

The development of chiral phosphine (B1218219) ligands is another significant area of asymmetric catalysis. nih.govsemanticscholar.org P-chiral phosphines, where the phosphorus atom itself is a stereogenic center, have shown excellent enantioselectivity and high catalytic activity in many reactions. semanticscholar.org The synthesis of these complex molecules could potentially start from chiral building blocks derived from this compound, which would allow for fine-tuning of the ligand's steric and electronic environment to suit specific catalytic transformations.

Future Directions and Emerging Research Avenues for 2 Trifluoromethyl 1h Pyrrole

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of 2-(trifluoromethyl)-1H-pyrrole. Future research is poised to move beyond traditional methods, embracing more sustainable and scalable technologies.

Green Chemistry Principles: A significant shift towards environmentally benign synthesis is anticipated. This includes the adoption of less hazardous solvents and reagents, such as utilizing trifluoroacetic acid as a cost-effective and lower-toxicity source of the trifluoromethyl group researchgate.net. One-pot reactions, which minimize waste by reducing the number of purification steps, are also a key focus. For example, the use of green solvents like ethanol is being explored for the synthesis of related N-substituted pyrroles researchgate.net.

Flow Chemistry: Continuous flow manufacturing is set to revolutionize the production of this compound and its derivatives. This technology offers enhanced safety, better reaction control, and easier scalability compared to conventional batch processing. The successful application of flow conditions for the trifluoromethylation of related pyrrole (B145914) structures has already demonstrated the feasibility and advantages of this approach researchgate.net.

Photocatalysis and Electrosynthesis: Light and electricity are emerging as powerful reagents in modern organic synthesis. Visible-light photocatalysis allows for the generation of trifluoromethyl radicals under mild conditions, enabling novel cyclization and functionalization reactions nih.govmdpi.com. Similarly, electrosynthesis provides a reagent-free method for generating reactive species, offering a sustainable pathway for trifluoromethylation reactions researchgate.net.

Exploration of Unconventional Reactivity Patterns

Future investigations will increasingly focus on harnessing the unique electronic nature of the this compound core to explore reactivity beyond classical electrophilic substitutions. This will enable the construction of novel and complex molecular frameworks.

Radical Functionalization: The involvement of radical intermediates is a rapidly growing area in organic chemistry. Research into the radical trifluoromethylation of the pyrrole ring is expected to yield new methods for C-H functionalization. Visible-light-induced radical cascade reactions have already proven effective in creating complex trifluoromethylated aza-heterocycles nih.govmdpi.com. Furthermore, the use of photocatalysis to generate N-heterocyclic radicals for the amination of arenes represents a novel approach to forming C-N bonds acs.orgacs.org.

Cycloaddition Reactions: The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrrole ring, which can be exploited in cycloaddition reactions. The development of solvent-controlled [2+1] and [3+2] cycloadditions of related trifluoromethylated compounds showcases the potential for creating diverse cyclic and polycyclic systems rsc.org. Computational studies are also aiding in the prediction and understanding of how fluorine-containing substituents impact the outcomes of cycloaddition reactions nih.gov.

Integration into Advanced Functional Materials

The distinct electronic and photophysical properties of this compound make it a highly attractive component for the next generation of advanced materials.

Organic Electronics: There is growing interest in pyrrole-based materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) acs.orgresearchgate.netnih.gov. The trifluoromethyl group can be used to fine-tune the electronic energy levels of these materials, which is critical for optimizing device performance. Although challenges related to stability and synthesis remain, computational screening is accelerating the design of new pyrrole-containing organic semiconductors acs.orgnih.gov.